Diethyl 5-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3,5-dicarbethoxypyrrole: Shares a similar pyrrole structure but differs in functional groups and overall complexity.
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: Contains similar chlorophenyl and furan groups but lacks the thiophene ring and other functional groups.
Uniqueness
2,4-DIETHYL 5-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development .
Properties
Molecular Formula |
C24H23ClN2O7S |
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Molecular Weight |
519.0 g/mol |
IUPAC Name |
diethyl 5-[[2-(4-chlorophenyl)-1-(furan-2-carbonylamino)-2-oxoethyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H23ClN2O7S/c1-4-32-23(30)17-13(3)19(24(31)33-5-2)35-22(17)27-20(26-21(29)16-7-6-12-34-16)18(28)14-8-10-15(25)11-9-14/h6-12,20,27H,4-5H2,1-3H3,(H,26,29) |
InChI Key |
DHOLMKGFHFKLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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